molecular formula C22H19BrClN5O4 B5243086 N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline

N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline

Cat. No.: B5243086
M. Wt: 532.8 g/mol
InChI Key: XJLDDKKEHXSITR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline is a complex organic compound characterized by the presence of bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives followed by bromination and chlorination reactions. The final step often includes the coupling of the piperazine ring with the nitroaniline derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to convert nitro groups to amines.

    Substitution: Halogen atoms can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline exerts its effects involves interactions with specific molecular targets. The presence of nitro and halogen groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Properties

IUPAC Name

N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClN5O4/c23-15-5-7-16(8-6-15)25-18-13-21(22(29(32)33)14-20(18)28(30)31)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14,25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLDDKKEHXSITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)NC4=CC=C(C=C4)Br)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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